molecular formula C5H6N2O2 B13099298 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- CAS No. 24614-14-0

4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-

Cat. No.: B13099298
CAS No.: 24614-14-0
M. Wt: 126.11 g/mol
InChI Key: RGDXNCPSBLAJGQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a base can yield the desired pyrimidinone compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or water.

Industrial Production Methods

Industrial production methods for 5-Hydroxy-2-methylpyrimidin-4(1H)-one often involve optimized versions of laboratory synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-2-methylpyrimidin-4(1H)-one, while reduction could produce 5-hydroxy-2-methylpyrimidin-4(1H)-one derivatives with different substituents.

Scientific Research Applications

5-Hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4(1H)-one: Lacks the hydroxyl group at position 5.

    5-Hydroxy-4(1H)-pyrimidinone: Lacks the methyl group at position 2.

    5-Hydroxy-2-methylpyrimidine: Lacks the carbonyl group at position 4.

Uniqueness

5-Hydroxy-2-methylpyrimidin-4(1H)-one is unique due to the presence of both the hydroxyl group at position 5 and the methyl group at position 2, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.

Properties

CAS No.

24614-14-0

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-hydroxy-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6N2O2/c1-3-6-2-4(8)5(9)7-3/h2,8H,1H3,(H,6,7,9)

InChI Key

RGDXNCPSBLAJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)O

Origin of Product

United States

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